

2-Bromo-4-fluoro-N-methylaniline hydrochloride as a pharmaceutical intermediate

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Compound of Interest

Compound Name: *2-Bromo-4-fluoro-N-methylaniline hydrochloride*

Cat. No.: *B1422107*

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An Application Guide to **2-Bromo-4-fluoro-N-methylaniline hydrochloride**: A Key Intermediate in Modern Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of **2-Bromo-4-fluoro-N-methylaniline hydrochloride** (CAS No: 1216913-11-9). As a halogenated aniline derivative, this compound serves as a versatile and highly valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the realm of targeted therapies such as kinase inhibitors.

The unique trifecta of reactive sites—a bromine atom amenable to cross-coupling, a nucleophilic secondary amine, and a metabolically robust fluorine atom—makes this intermediate a powerful tool for constructing diverse molecular architectures. This guide will elucidate the causality behind its synthetic utility, provide validated protocols for its handling and reaction, and contextualize its role within the broader landscape of drug discovery.

Core Characteristics and Physicochemical Properties

2-Bromo-4-fluoro-N-methylaniline hydrochloride is a substituted aniline derivative. The hydrochloride salt form enhances its stability and improves its handling characteristics as a solid, compared to the free base which may be an oil or low-melting solid. The strategic placement of the bromo and fluoro substituents on the aromatic ring, combined with the N-methyl group, dictates its reactivity and utility.[\[1\]](#)[\[2\]](#)

Property	Value	Source
CAS Number	1216913-11-9	[1] [2]
Molecular Formula	C ₇ H ₈ BrClFN	[1]
Molecular Weight	240.5 g/mol	[1]
Appearance	Typically an off-white to brown solid	[3]
Purity Specification	≥98% (typical for pharmaceutical intermediates)	[4]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed.	[3]

The Strategic Importance in Medicinal Chemistry

The value of N-methylaniline derivatives in pharmaceutical development is well-established, serving as foundational scaffolds for drugs targeting a wide array of conditions.[\[5\]](#)[\[6\]](#) The specific functional groups of **2-Bromo-4-fluoro-N-methylaniline hydrochloride** offer distinct advantages:





- Bromine Atom (Position 2):** This is the primary reactive handle for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. This allows for the efficient introduction of complex aromatic, heteroaromatic, or alkyl groups, which is a cornerstone of modern API synthesis.[\[4\]](#)[\[7\]](#)

- **Fluorine Atom (Position 4):** The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and modify physicochemical properties.[8] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the drug's half-life. Furthermore, its high electronegativity can alter the pKa of the nearby amine and influence non-covalent interactions with protein targets.
- **N-Methylamino Group:** This secondary amine is a key nucleophile, readily participating in amide bond formation, reductive amination, and nucleophilic aromatic substitution reactions. The methyl group prevents the formation of certain undesirable side products and can provide crucial steric and electronic contributions for binding to a biological target.[9]

Safety, Handling, and Storage Protocol

Substituted anilines are classified as hazardous materials and require strict handling protocols. The hydrochloride salt may have slightly different hazard profiles than the free base, but caution is paramount. The following protocol is synthesized from safety data for structurally similar compounds.[3][10][11]

3.1 Hazard Identification and Personal Protective Equipment (PPE)

Hazard Class	Statement	GHS Pictogram	Required PPE
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.[10][11]	 alt text	Chemical-resistant gloves (Nitrile), safety goggles with side shields, lab coat.
Skin Irritation	Causes skin irritation.[10]	 alt text	Use in a certified chemical fume hood is mandatory.
Eye Irritation	Causes serious eye irritation.[10]	 alt text	Face shield if splashing is possible.
Respiratory Irritation	May cause respiratory irritation.[10]	 alt text	Respiratory protection may be needed for large quantities.

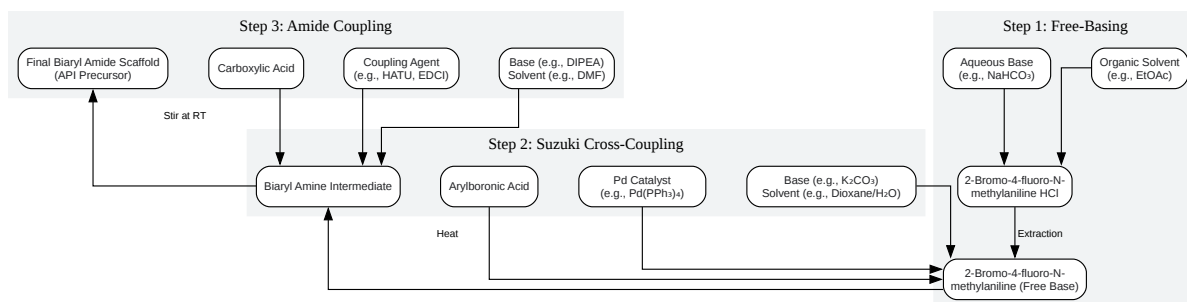
3.2 Handling and Emergency Procedures

- **Engineering Controls:** Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
- **Personal Hygiene:** Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
- **Spill Response:** In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[3]
- **First Aid:**
 - **Inhalation:** Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
 - **Skin Contact:** Immediately wash off with plenty of soap and water while removing contaminated clothing. Seek medical attention.
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
 - **Ingestion:** Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[11]

Application Protocol: Synthesis of a Biaryl Amide Scaffold

This section details a representative, two-step protocol demonstrating the use of **2-Bromo-4-fluoro-N-methylaniline hydrochloride** in the synthesis of a biaryl amide scaffold, a common core in many kinase inhibitors.

Workflow Diagram: From Intermediate to Core Scaffold



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